Methyl 5-bromo-2-cyano-4-hydroxybenzoate
Description
Methyl 5-bromo-2-cyano-4-hydroxybenzoate is a substituted benzoate ester featuring a bromine atom at position 5, a cyano group at position 2, and a hydroxyl group at position 4. Its molecular formula is C₉H₆BrNO₃, with a molecular weight of 272.06 g/mol. This compound is of interest in pharmaceutical and materials chemistry due to its unique functional groups:
- Cyano (-CN): Imparts electron-withdrawing effects, influencing reactivity.
- Hydroxyl (-OH): Contributes to hydrogen bonding and acidity (pKa ~8-10 for phenolic OH).
- Methyl ester (-COOCH₃): Stabilizes the carboxylate moiety, affecting solubility and hydrolysis kinetics.
Synthesis challenges arise from steric and electronic effects of substituents, often requiring regioselective bromination and protection/deprotection strategies for the hydroxyl group .
Properties
IUPAC Name |
methyl 5-bromo-2-cyano-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-3-7(10)8(12)2-5(6)4-11/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNRXOYVVAAMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-cyano-4-hydroxybenzoate typically involves the bromination of methyl 2-cyano-4-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-cyano-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the cyano group can be reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-2-cyano-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-cyano-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyano and hydroxyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Bromine: Increases molecular weight (e.g., +79.9 g/mol vs. methyl salicylate) and lipophilicity (logP ~2.5 estimated for the target compound vs. 1.3 for methyl salicylate). Cyano vs. Methyl/Methoxy: The cyano group in the target compound enhances polarity and electrophilicity, making it more reactive toward nucleophiles compared to methyl or methoxy analogs . Hydroxyl vs. Methoxy: The phenolic -OH in the target compound increases acidity (pKa ~8-10) compared to methoxy derivatives (pKa >12), enabling pH-dependent solubility .
Physical and Chemical Properties
Notable Trends:
- Melting Points: The target compound’s higher melting point vs. its methoxy analog is attributed to hydrogen bonding from the hydroxyl group and stronger dipole interactions from the cyano substituent.
- Solubility: Bromine and cyano groups reduce aqueous solubility compared to methyl salicylate, which is miscible in polar solvents .
Biological Activity
Methyl 5-bromo-2-cyano-4-hydroxybenzoate, a derivative of benzoic acid, has garnered attention in the scientific community for its potential biological activities. This compound features several functional groups, including a bromine atom, a cyano group, and a hydroxyl group, which contribute to its reactivity and interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano and hydroxyl groups allows for specific binding interactions that can modulate the activity of these targets, leading to various biological effects.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies suggest that this compound has significant antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
- Anticancer Activity : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell growth and survival is under investigation.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, possibly through inhibition of pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have documented the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving apoptosis and cell cycle arrest being suggested as pathways for its action.
Synthesis and Applications
The synthesis of this compound typically involves several steps, starting from benzoic acid derivatives. The general synthetic pathway includes bromination, cyano group introduction via nucleophilic substitution, and esterification processes.
Applications in Research:
- Drug Development : As a lead compound for developing new pharmaceuticals targeting microbial infections and cancer.
- Chemical Intermediates : Used in synthesizing more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
